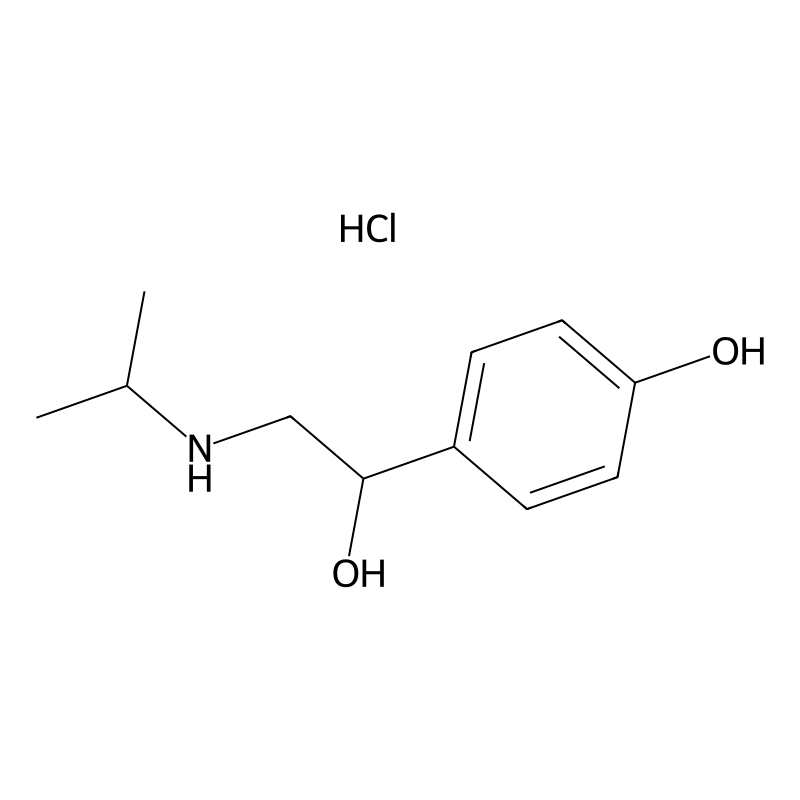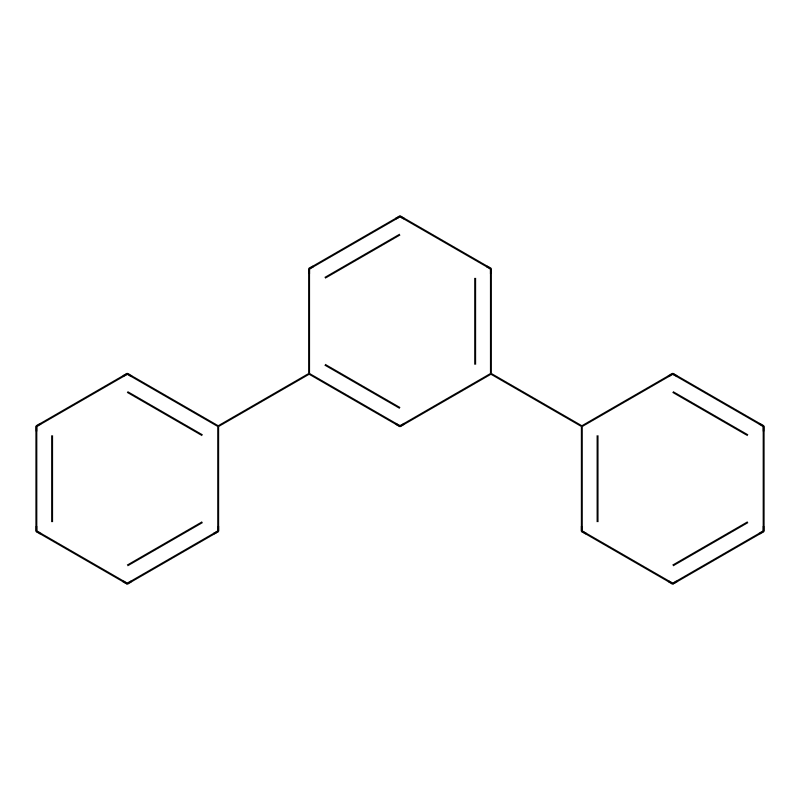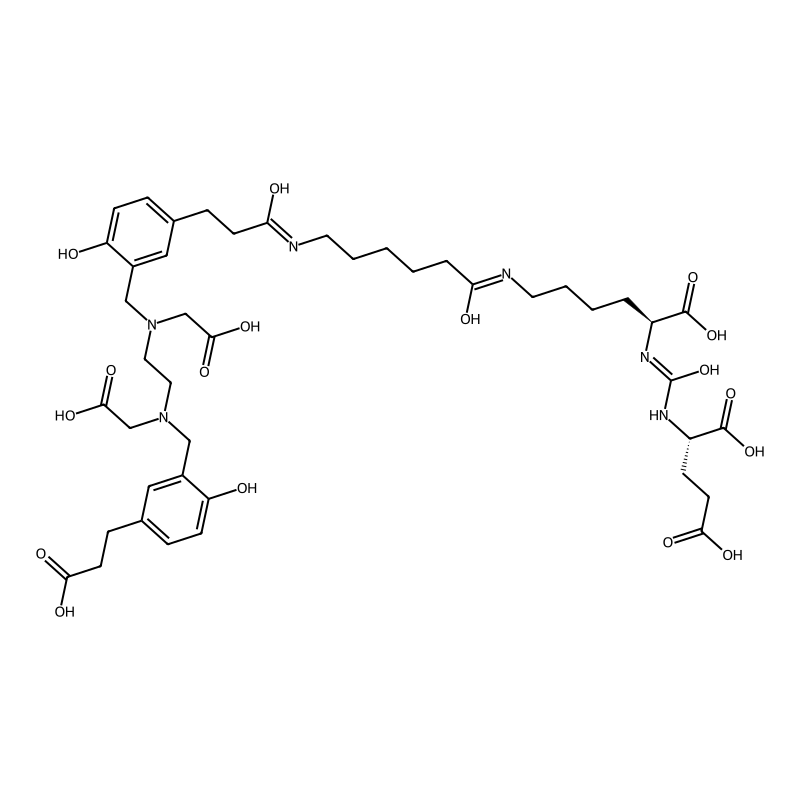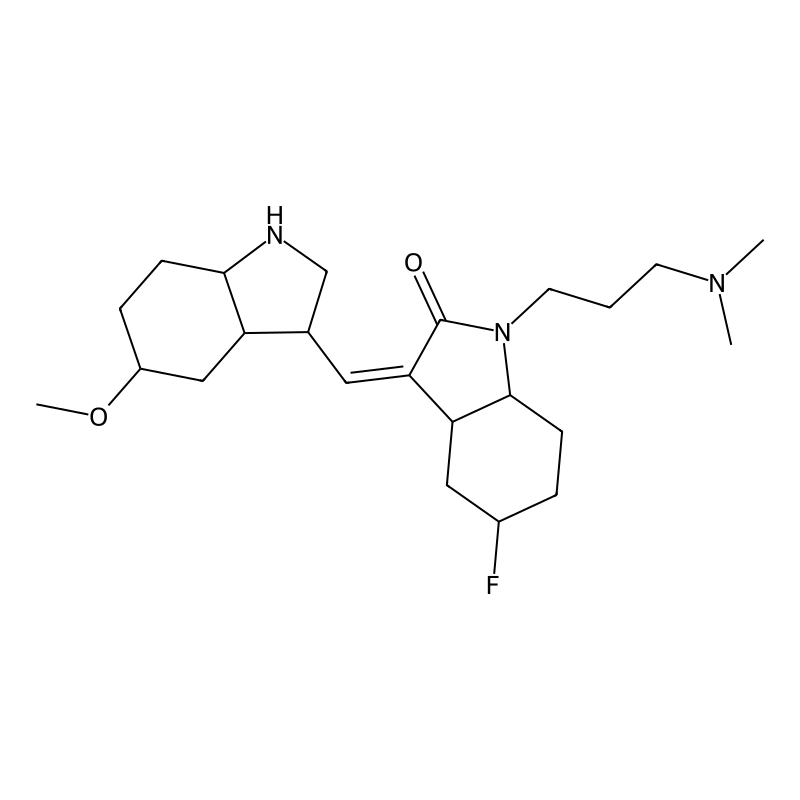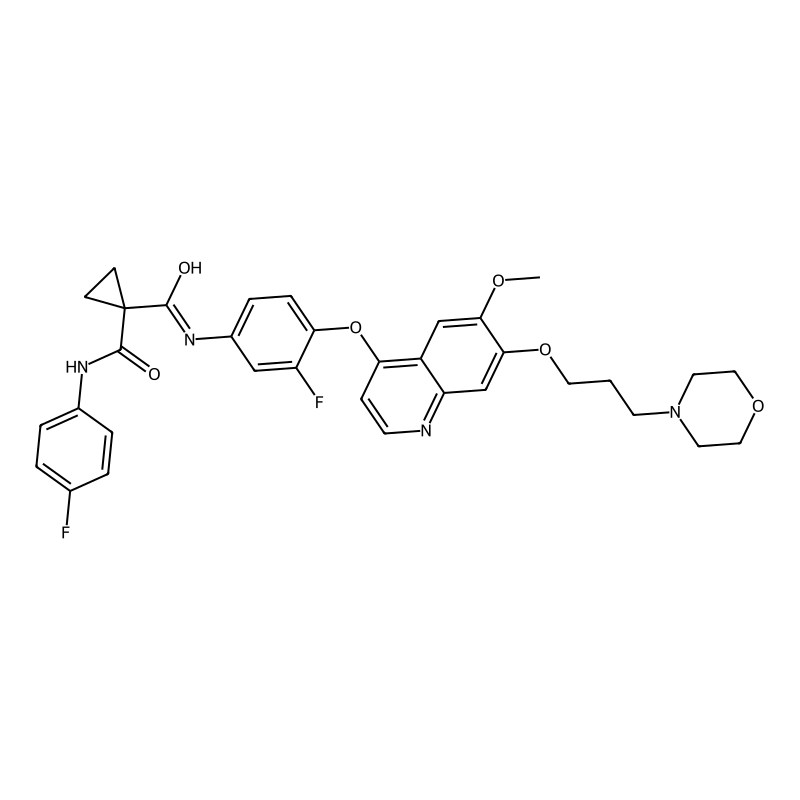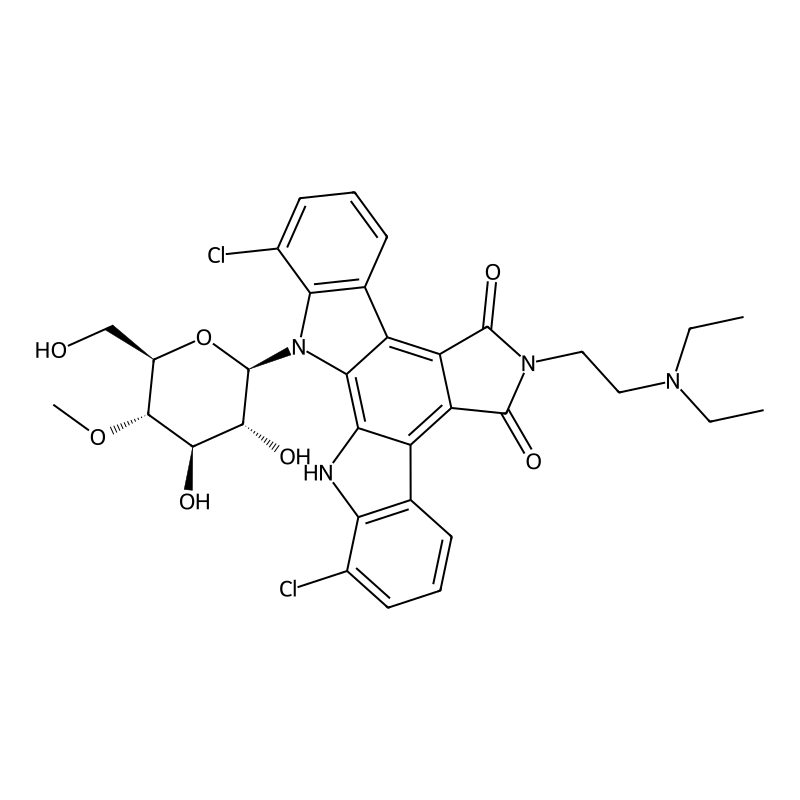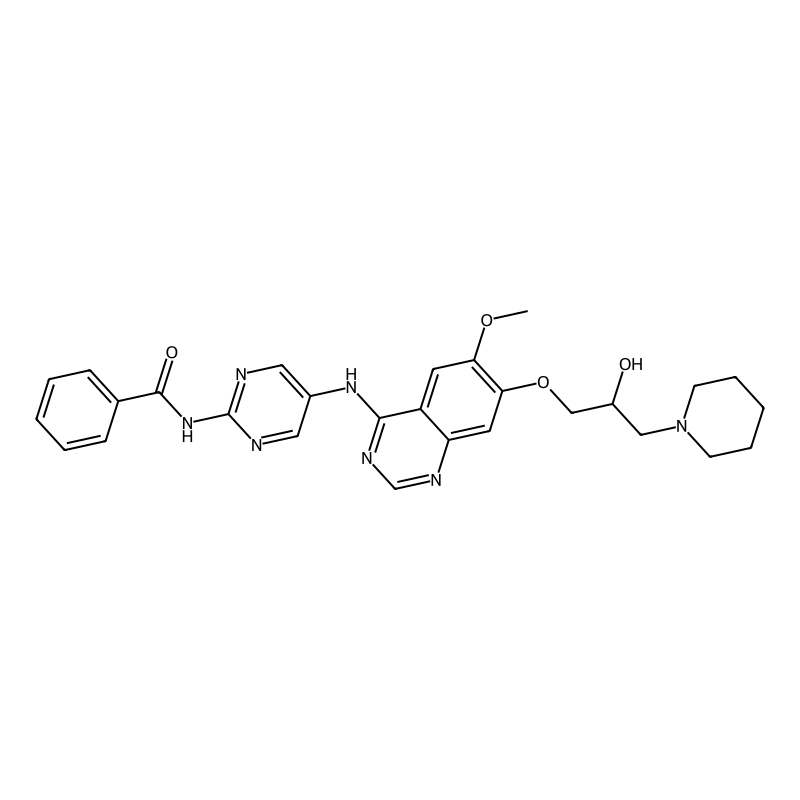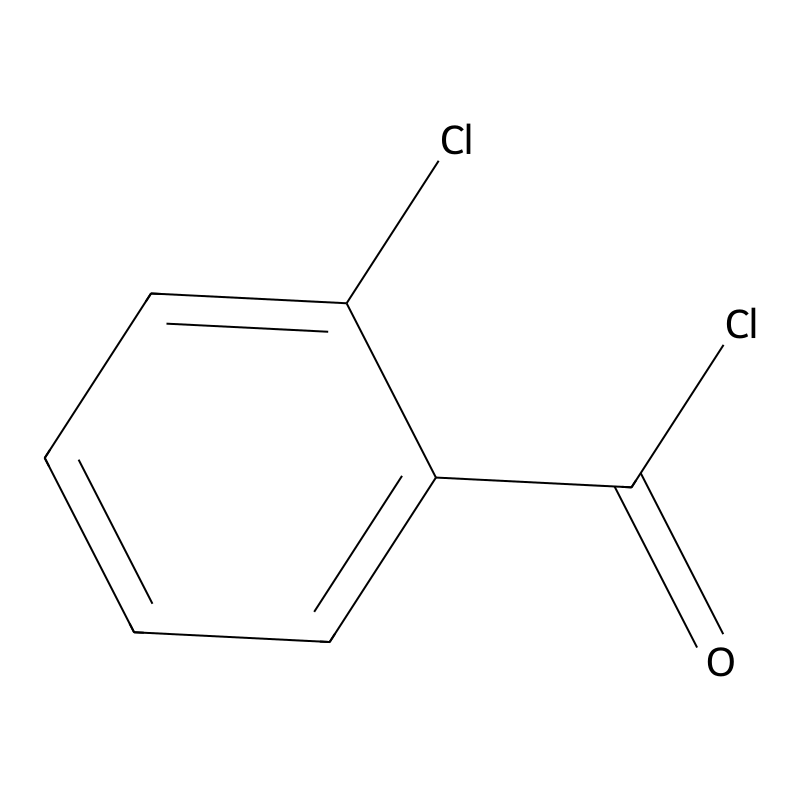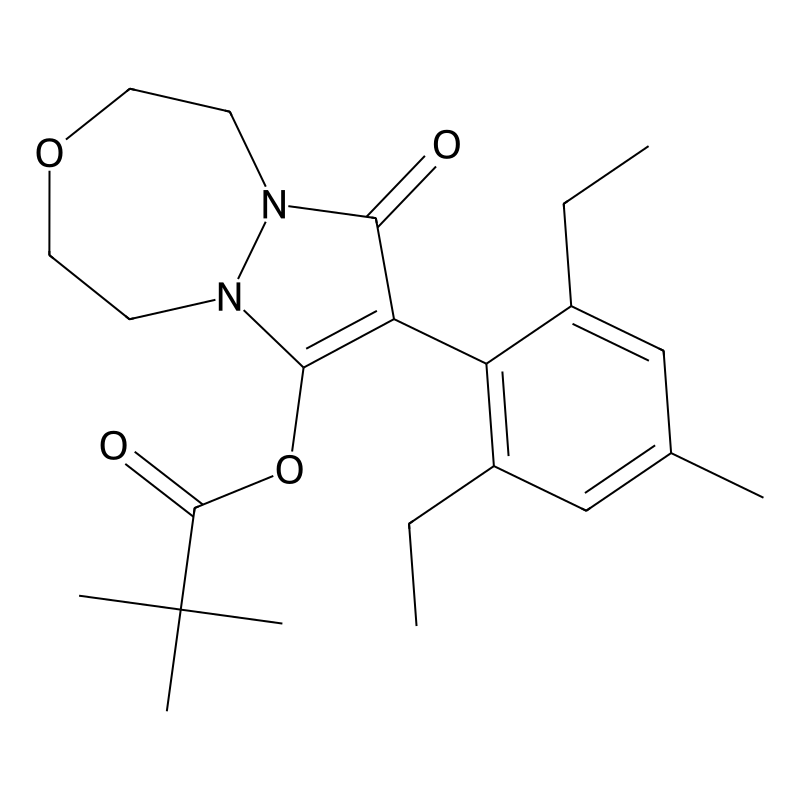Methanol-d4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Nuclear Magnetic Resonance (NMR) Spectroscopy
One of the primary applications of Methanol-d4 is in NMR spectroscopy []. In NMR, strong magnetic fields and radio waves are used to probe the structure and dynamics of molecules. However, the signal from the inherent hydrogen atoms in a molecule can often obscure the signals of interest.
Methanol-d4 acts as an ideal solvent for NMR experiments because it does not contribute any interfering hydrogen signals []. This allows researchers to clearly observe the signals from the molecule of interest, leading to more accurate and detailed structural information.
Isotope Labeling
Methanol-d4 can be used as a labeling agent in various studies to track the movement and transformation of molecules within complex systems []. By incorporating the deuterium atoms into specific positions of a molecule, scientists can follow its fate through various chemical reactions or biological processes. This technique is particularly useful in fields like:
- Metabolism research: Studying how organisms process and utilize different substances [].
- Drug development: Investigating the absorption, distribution, and elimination of potential drug candidates [].
- Protein synthesis: Understanding the mechanisms by which proteins are built within cells [].
Other Applications
Beyond the aforementioned applications, Methanol-d4 finds use in other scientific research areas, including:
- Forensic science: As a solvent in certain analytical techniques for identifying unknown substances [].
- Environmental analysis: As a reference standard for quantifying specific compounds in environmental samples [].
- Chemical synthesis: As a reactant or solvent in the production of various deuterated compounds used in other research applications [].
Methanol-d4, also known as deuterated methanol, is a colorless liquid with the molecular formula and a molecular weight of approximately 36.07 g/mol. This compound is a deuterated isotopologue of methanol, where all four hydrogen atoms have been replaced by deuterium atoms. Methanol-d4 is primarily utilized as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its high isotopic enrichment, which minimizes interference in spectroscopic analyses. It serves as an amphiprotic solvent, capable of acting both as an acid and a base, making it versatile in various
Methanol-d4 shares many of the hazards associated with regular methanol. It is a flammable liquid with moderate toxicity.
- Flammability: Flash point: 11 °C []. Methanol-d4 vapors can form flammable mixtures with air.
- Toxicity: Methanol-d4 is toxic if swallowed, inhaled, or absorbed through the skin. Exposure can cause symptoms like nausea, vomiting, headaches, and blindness. The toxicity is comparable to regular methanol [].
- Safety Precautions: Standard laboratory safety practices should be followed when handling Methanol-d4. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Methanol-d4 can be synthesized through various methods, including:
- Gas-phase Reaction: A common method involves the reaction of deuterium gas with carbon monoxide under controlled conditions using a catalyst mixture of gold oxide, platinum oxide, and rhodium oxide at elevated temperatures (210–380 °C). The process typically yields high purity (99.8%) methanol-d4 after rectification .
- Electrochemical Methods: Recent advancements have explored electrochemical routes for synthesizing methanol-d4 from simpler precursors, enhancing efficiency and sustainability .
- Deuteration of Methanol: Existing methanol can be subjected to deuteration processes using deuterated reagents or catalysts to replace hydrogen atoms with deuterium.
Methanol-d4 is primarily used in:
- Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent that does not interfere with the detection of other compounds due to its unique isotopic properties.
- Chemical Synthesis: It acts as a starting material for various reactions requiring deuterated substrates.
- Research: Its use in studies involving metabolic pathways and reaction mechanisms provides valuable data in organic chemistry and biochemistry .
Research has indicated that methanol-d4 can interact with various chemical systems and biological receptors. For instance, studies have demonstrated its role in facilitating reactions involving G protein activation . Additionally, its behavior in catalytic processes has been examined to understand the kinetics and mechanisms involved in reactions where it serves as a solvent or reactant.
Methanol-d4 shares similarities with several other compounds but stands out due to its unique isotopic composition. Here are some comparable compounds:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Methanol | Common alcohol; widely used solvent | |
| Ethanol | Alcohol; used in beverages and as a solvent | |
| Methanol-d3 | Deuterated form with three deuterium atoms | |
| Dimethyl Sulfoxide | Polar aprotic solvent; used in biological systems |
Uniqueness of Methanol-d4: Methanol-d4's complete replacement of hydrogen atoms with deuterium allows for precise tracking in NMR studies without interference from hydrogen signals. This makes it particularly valuable for researchers conducting detailed mechanistic studies or analyzing complex mixtures.
The catalytic synthesis of methanol-d4 represents a sophisticated application of deuterium incorporation into methanol production pathways [5]. The primary catalytic mechanism involves the hydrogenation of carbon monoxide with deuterium gas using copper-zinc oxide catalysts, which have been extensively optimized for deuterated methanol synthesis [27]. The reaction proceeds through the fundamental pathway: carbon monoxide plus deuterium gas yielding methanol-d4, where all hydrogen atoms are replaced with deuterium isotopes [3].
Copper-based catalysts demonstrate exceptional performance in methanol-d4 synthesis, particularly when combined with zinc oxide and alumina supports [27]. The copper-zinc oxide interface serves as the methanol-selective structure, with the proper contact between zinc oxide and copper phases being essential for achieving high activity and selectivity toward deuterated methanol production [27]. Research has demonstrated that preferential chemical vapor deposition methods result in more favorable zinc oxide habits relative to copper, leading to extensive formation of zinc oxide-copper interfaces required for selective carbon dioxide reduction to methanol-d4 [27].
The catalytic mechanism involves multiple reaction pathways, with the reverse water-gas shift pathway and subsequent carbon monoxide hydrogenation being particularly significant for deuterated methanol synthesis [26]. The reaction proceeds through intermediate formation of deuterated formyl species, which subsequently undergo hydrogenation to yield methanol-d4 [26]. Temperature optimization studies indicate that lower temperatures favor methanol selectivity due to the exothermic nature of the methanol formation reaction [29].
| Catalyst System | Operating Temperature (°C) | Operating Pressure (MPa) | Deuterium Incorporation (%) |
|---|---|---|---|
| Copper-Zinc Oxide-Alumina | 210-380 | 5.5 | 99.8 |
| Gold Oxide-Platinum Oxide-Rhodium Oxide | 210-380 | 5.5 | 99.8 |
| Palladium-Zinc | 250 | 2.5 | Variable |
Advanced catalyst optimization has focused on achieving maximum deuterium incorporation while maintaining high methanol selectivity [3]. The catalyst bed composition utilizing gold oxide, platinum oxide, and rhodium oxide in a mass ratio of 1:3:2 has demonstrated exceptional performance, achieving 99.8% purity methanol-d4 with a yield of 35.5% under optimized conditions [3].
Industrial-Scale Production Techniques
Industrial-scale production of methanol-d4 employs sophisticated reactor systems designed to handle deuterium gas and achieve high isotopic purity [2]. The process begins with the preparation of synthesis gas containing carbon monoxide and deuterium in controlled ratios, typically maintaining a 1:1 volume ratio for optimal conversion efficiency [3]. Industrial facilities utilize specially designed catalyst bed reactors operating under elevated pressures of 5.5 megapascals and temperatures ranging from 210 to 380 degrees Celsius [3].
The industrial synthesis process incorporates continuous circulation systems to maximize deuterium utilization and minimize waste [2]. These systems feature integrated heat exchangers, separation vessels, and rectification columns to ensure efficient product recovery and purification [2]. The reactor design includes multiple catalyst layers with intermediate cooling to control reaction temperature and prevent catalyst deactivation [2].
Production capacity optimization has been achieved through the development of multi-stage reactor systems that allow for precise control of reaction conditions at each stage [2]. These systems typically operate with continuous feeds of carbon monoxide and deuterium gas, with flow rates controlled to maintain optimal residence times for maximum conversion [2]. The industrial process includes sophisticated monitoring systems to track deuterium incorporation levels and adjust operating parameters in real-time [2].
Quality control in industrial production involves continuous analysis of deuterium content using nuclear magnetic resonance spectroscopy and mass spectrometry [2]. The production facilities incorporate automated sampling systems that monitor isotopic purity throughout the process, ensuring consistent product quality [2]. Industrial-scale purification employs multiple distillation stages with precise temperature control to achieve the required deuterium incorporation levels [2].
Laboratory-Scale Preparation Methods and Protocols
Laboratory-scale preparation of methanol-d4 employs several distinct methodologies, each optimized for specific research requirements and scale constraints [16]. The most widely utilized approach involves the catalytic reduction of carbon monoxide with deuterium gas using copper-zinc-chromium catalysts in specialized apparatus operating at 280 degrees Celsius under 3.5 atmospheres of deuterium pressure [16]. This method achieves excellent yields with the methyl group containing 98 atom percent deuterium as determined by infrared absorption spectroscopy [16].
Alternative laboratory synthesis routes include the reduction of carbon dioxide with lithium aluminum deuteride in diethyl carbitol solution, which provides methanol-d4 yields of approximately 90% based on carbon dioxide, though the yield based on deuteride is reduced by half [16]. The lithium deuteride preparation method offers nearly quantitative yields and represents a more accessible approach for laboratories with limited high-pressure capabilities [16].
A particularly efficient laboratory protocol involves the reaction of silver acetate-d4 with bromine to produce methyl bromide-d3, which subsequently undergoes hydrolysis to yield methanol-d4 [16]. This method requires careful temperature control and typically involves reaction times of 30 to 45 minutes, with the reaction mixture allowed to stand overnight in darkness to ensure complete conversion [16].
The isotopic exchange method represents another significant laboratory approach, wherein methanol-d4 is contacted with large quantities of water to facilitate deuterium-hydrogen exchange [2]. This process requires careful control of deuterium concentration equilibrium and typically necessitates multiple exchange cycles to achieve the desired isotopic purity [2].
| Synthesis Method | Reaction Time | Temperature (°C) | Pressure (atm) | Deuterium Content (%) |
|---|---|---|---|---|
| Catalytic CO Reduction | 24 hours | 280 | 3.5 | 98.0 |
| Lithium Deuteride Route | 6-12 hours | 25-100 | 1.0 | 90.0 |
| Silver Acetate Method | 0.5-1 hour | 25 | 1.0 | 95.0 |
| Isotopic Exchange | 12-24 hours | 25-80 | 1.0 | 99.5 |
Isotopic Exchange Mechanisms and Equilibria Studies
Isotopic exchange mechanisms in methanol-d4 systems involve complex equilibria between deuterium and hydrogen atoms in various molecular environments [10]. The fundamental exchange reaction follows the pathway: methanol plus deuterated ethanol yielding deuterated methanol plus ethanol, with equilibrium constants determined through vapor pressure measurements [10]. Research has established that the equilibrium constant for this exchange reaction is 1.03 ± 0.01 at 298 Kelvin, indicating near-unity equilibrium behavior [10].
The isotopic exchange process exhibits strong temperature dependence, with exchange rates increasing significantly at elevated temperatures [23]. Studies demonstrate that hydrogen-deuterium exchange between coadsorbed water and methanol molecules occurs through hydrogen bonding networks, particularly above 120 Kelvin [23]. The exchange mechanism proceeds through an alternating hydrogen-bonded network structure that facilitates intermolecular deuterium transfer [23].
Kinetic studies reveal that the exchange process involves multiple pathways, including direct molecular exchange and surface-mediated exchange mechanisms [35]. Surface exchange studies on palladium surfaces indicate that atomic deuterium exposure produces significant amounts of deuterated methanol, from methanol-d1 through methanol-d4, with quantifiable probabilities for methanol deuteration determined experimentally [35].
The equilibrium position in isotopic exchange reactions depends critically on the initial deuterium-to-hydrogen ratio and the relative concentrations of exchange partners [23]. Temperature-dependent studies show that exchange efficiency increases with temperature, but selectivity for specific deuteration patterns may decrease at higher temperatures due to increased randomization [23].
| Exchange System | Temperature (K) | Equilibrium Constant | Exchange Rate (s⁻¹) |
|---|---|---|---|
| Methanol-Ethanol | 298 | 1.03 ± 0.01 | 2.4 × 10⁻⁴ |
| Water-Methanol | 120-160 | 0.85-1.15 | 1.2 × 10⁻³ |
| Surface Exchange | 200-400 | Variable | 5.8 × 10⁻² |
Purification Strategies and Quality Control Methodologies
Purification of methanol-d4 requires sophisticated methodologies to achieve the high isotopic purity demanded by analytical applications [8] [24]. Fractional distillation represents the primary purification technique, utilizing the slight boiling point differences between deuterated and non-deuterated methanol species [2]. The process typically employs multiple distillation stages with precise temperature control at 65.4 degrees Celsius under standard atmospheric pressure [33].
Advanced purification protocols incorporate molecular sieve technology to remove trace water impurities, which can compromise deuterium content through exchange reactions [8]. The specifications for high-purity methanol-d4 typically require water content below 0.025% by volume, achieved through rigorous desiccation procedures [8]. Quality control standards mandate deuterium incorporation levels of 99.8 atom percent or higher for nuclear magnetic resonance applications [9].
Analytical verification of isotopic purity employs multiple complementary techniques, including proton nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared absorption spectroscopy [12]. The nuclear magnetic resonance method provides direct measurement of deuterium incorporation by comparing signal intensities in the hydroxyl and methyl regions [12]. Mass spectrometric analysis confirms molecular composition and identifies potential impurities through precise mass determination [12].
Continuous quality monitoring during production involves automated sampling systems that analyze deuterium content at regular intervals [12]. The quality control protocols include verification of physical properties such as refractive index (1.326), density (0.888 grams per milliliter at 25 degrees Celsius), and boiling point (65.4 degrees Celsius) to ensure product consistency [8] [25].
Storage and handling procedures for high-purity methanol-d4 require specialized techniques to prevent isotopic dilution through atmospheric moisture exchange [24]. Quality control methodologies include regular verification of sealed container integrity and periodic reanalysis of stored materials to confirm maintained isotopic purity [24].
| Quality Parameter | Specification | Analytical Method | Acceptance Criteria |
|---|---|---|---|
| Deuterium Content | ≥99.8 atom % | Nuclear Magnetic Resonance | Pass/Fail |
| Water Content | ≤0.025% | Karl Fischer Titration | Quantitative |
| Refractive Index | 1.326 ± 0.002 | Refractometry | ±0.002 tolerance |
| Density | 0.888 g/mL | Densitometry | ±0.005 g/mL |
| Boiling Point | 65.4°C | Distillation Analysis | ±0.5°C |
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 36 of 87 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 51 of 87 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (98.04%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.04%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (90.2%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Acute Toxic;Health Hazard
